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Compound Name: P 1060
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Abstract

P 1060, chemically identified as N'-cyano-N-(3-pyridyl)-N"-(tert-butyl)guanidine, is a potent
potassium channel opener and a structural analog of Pinacidil. This document provides a
comprehensive overview of the discovery, synthesis, and mechanism of action of P 1060. It is
intended to serve as a technical guide for researchers and professionals in the field of drug
development, offering detailed experimental protocols and a summary of its pharmacological
properties. The primary mechanism of action for P 1060 involves the opening of ATP-sensitive
potassium (KATP) channels in vascular smooth muscle cells, leading to membrane
hyperpolarization and vasodilation. Studies have demonstrated that P 1060 exhibits greater
spasmolytic potency than its parent compound, Pinacidil.

Discovery and Development

The development of P 1060 is rooted in the broader research efforts to identify novel
antihypertensive agents. The journey began with the pharmacological screening of thiourea
compounds, which led to the identification of pyridyl cyanoguanidines as a promising class of
compounds with significant antihypertensive effects.[1] This line of inquiry ultimately resulted in
the synthesis of Pinacidil (P 1134), a key milestone in the development of potassium channel
openers.[1][2] P 1060 emerged as an analog of Pinacidil, demonstrating enhanced potency in
preclinical studies.[3]
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Chemical Synthesis

While a specific, detailed synthesis protocol for P 1060 is not readily available in the public
domain, its synthesis can be inferred from general methods for the preparation of N,N'-
disubstituted guanidines and N'-cyano-N-substituted-N"-(tert-butyl)guanidines. A plausible
synthetic route would involve the reaction of a suitable N-substituted carbodiimide with
cyanamide or the reaction of a thiourea derivative with an amine.

A general approach for the synthesis of related N,N'-disubstituted guanidines involves the use
of N-protected S-methylisothioureas or the reaction of amines with cyanamides, although the
latter may require harsh conditions and the use of toxic reagents like cyanogen bromide.[4]
More modern and milder methods for guanidinylation include the use of cyanuric chloride (TCT)
as an activating reagent for di-Boc-thiourea, which offers an environmentally friendlier
alternative to heavy-metal reagents.[5] Another approach involves a one-pot synthesis from N-
chlorophthalimide, isocyanides, and amines.[4]

The synthesis of Pinacidil, a close structural analog, involves the condensation of 4-
isothiocyanotopyridine with 3,3-dimethyl-2-butanamine to form a thiourea intermediate. This
intermediate is then treated with a mixture of triphenylphosphine, carbon tetrachloride, and
triethylamine to yield an unsymmetrical carbodiimide, which upon addition of cyanamide,
affords Pinacidil.[6] A similar strategy could likely be adapted for the synthesis of P 1060,
substituting the appropriate starting materials.
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Mechanism of Action

P 1060 functions as a potassium channel opener, specifically targeting ATP-sensitive
potassium (KATP) channels in vascular smooth muscle cells.[3] The opening of these channels
leads to an efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell
membrane.[1][7] This hyperpolarization inhibits the opening of voltage-gated calcium channels,
thereby reducing the influx of calcium ions (Ca2+) into the cell. The resulting decrease in
intracellular calcium concentration leads to the relaxation of the vascular smooth muscle,
causing vasodilation and a subsequent reduction in blood pressure.[1]
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The KATP channel is a hetero-octameric complex composed of four pore-forming inward
rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SURX)
subunits. The specific subunit composition of the KATP channel varies between tissues, which
influences its pharmacological properties. While the precise interaction of P 1060 with the
different Kir6.x and SURXx subunits has not been definitively elucidated, its action is analogous
to other cyanoguanidine potassium channel openers which are known to interact with the SUR
subunit.
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Pharmacological Data

While extensive quantitative pharmacological data for P 1060 is limited in publicly accessible
literature, preclinical studies have established its superior potency compared to Pinacidil.

Table 1. Comparative Spasmolytic Potency

Compound Relative Spasmolytic Potency
P 1060 > Pinacidil

Pinacidil

P 1368 < Pinacidil

Data from studies on rat blood vessels.[3]

Experimental Protocols
86Rb Efflux Assay for Potassium Channel Activity

This assay is a well-established method for assessing the activity of potassium channel
openers by measuring the efflux of the radioactive potassium analog, 86Rb+, from cells or
tissues.

Objective: To determine the effect of P 1060 on potassium channel activity in vascular smooth
muscle.

Materials:

Isolated rat aortic smooth muscle cells or tissue strips.

Physiological salt solution (PSS) of the following composition (in mM): NaCl 130, KCI 5.6,
CaCl2 2.6, MgCI2 1.2, NaH2P0O4 1.2, NaHCO3 20, and glucose 11.

86RbCI solution.

Test compound (P 1060) solutions at various concentrations.
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e Glibenclamide solution (as a KATP channel blocker).

¢ Scintillation vials and scintillation fluid.

e Scintillation counter.

Procedure:

» Tissue/Cell Preparation: Isolate rat thoracic aorta and prepare either smooth muscle cell
cultures or intact aortic rings.

» Loading with 86Rb+: Incubate the cells or tissues in PSS containing 86RbCI (e.g., 1 pCi/mL)
for a sufficient period (e.g., 2-3 hours) to allow for cellular uptake of the radioisotope.

» Washout: After the loading period, wash the preparations with non-radioactive PSS to
remove extracellular 86Rb+. This is typically done through a series of washes at regular
intervals.

o Efflux Measurement:

[e]

Collect the superfusate (washout solution) at regular time intervals (e.g., every 2-5
minutes) into scintillation vials. This represents the basal 86Rb+ efflux.

o After establishing a stable baseline, introduce the test compound (P 1060) at the desired
concentration into the superfusion solution.

o Continue collecting the superfusate at the same time intervals to measure the drug-
induced 86Rb+ efflux.

o To confirm the involvement of KATP channels, the experiment can be repeated in the
presence of a KATP channel blocker, such as glibenclamide.

o Data Analysis:

o At the end of the experiment, lyse the cells or digest the tissue to determine the remaining
intracellular 86Rb+.
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o Measure the radioactivity in all collected samples and the cell/tissue lysate using a

scintillation counter.

o Calculate the rate of 86Rb+ efflux for each time point, typically expressed as a fraction of

the total intracellular radioactivity at that time.

o Plot the rate of efflux against time to visualize the effect of P 1060. An increase in the
efflux rate indicates the opening of potassium channels.
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Conclusion

P 1060 is a potent potassium channel opener with a clear mechanism of action involving the
activation of KATP channels in vascular smooth muscle. Its development represents a
significant advancement in the field of antihypertensive agents, building upon the foundation
laid by its analog, Pinacidil. While further research is needed to fully characterize its
pharmacological profile and subunit selectivity, the available data highlight its potential as a
valuable tool for studying potassium channel function and as a lead compound for the
development of new therapeutic agents. This guide provides a foundational understanding of P
1060 for researchers and drug development professionals, summarizing the current knowledge
and providing detailed protocols for its investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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